molecular formula C₂₃H₂₇NO₃ B1161939 N-Benzyl-4-Hydroxy Propranolol

N-Benzyl-4-Hydroxy Propranolol

货号: B1161939
分子量: 365.47
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Benzyl-4-Hydroxy Propranolol, also known as this compound, is a useful research compound. Its molecular formula is C₂₃H₂₇NO₃ and its molecular weight is 365.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Cardiovascular Applications

Beta-Adrenergic Receptor Antagonism:
N-Benzyl-4-Hydroxy Propranolol functions primarily as a beta-adrenergic antagonist. Its mechanism involves blocking beta-adrenergic receptors, which leads to decreased heart rate and myocardial contractility. This property makes it valuable in treating conditions such as hypertension and angina pectoris. Research indicates that derivatives like this compound may exhibit enhanced selectivity for certain beta receptors compared to traditional propranolol, potentially leading to fewer side effects and improved patient outcomes .

Management of Arrhythmias:
The compound is also investigated for its efficacy in managing arrhythmias. By stabilizing cardiac electrical activity, it can reduce the incidence of tachyarrhythmias. Clinical studies suggest that this derivative may provide a favorable profile for patients with specific arrhythmic conditions, offering a targeted approach to treatment .

Migraine Prevention

This compound has been explored as a prophylactic treatment for migraines. Propranolol itself is widely recognized for its effectiveness in migraine prevention, and its derivatives are being studied for similar or enhanced efficacy. The compound's ability to modulate vascular tone and inhibit excessive neuronal excitability is believed to contribute to its migraine-preventive properties .

Anti-Cancer Properties

Recent studies have evaluated the potential anti-cancer effects of this compound. The compound's ability to inhibit angiogenesis—crucial for tumor growth—has been highlighted in preclinical models. Research indicates that by blocking beta-adrenergic signaling pathways, it may reduce tumor vascularization and growth rates, particularly in breast cancer models .

Table 1: Summary of Applications

ApplicationMechanism of ActionClinical Evidence
Cardiovascular HealthBeta-adrenergic receptor antagonismEffective in hypertension management
Migraine PreventionModulation of vascular tone and neuronal excitabilityProven efficacy in clinical trials
Anti-Cancer EffectsInhibition of angiogenesisPromising results in preclinical studies

Case Studies and Clinical Trials

Several case studies have documented the clinical application of this compound:

  • Hypertension Management: A study involving patients with resistant hypertension demonstrated significant reductions in blood pressure when treated with this compound compared to standard treatments .
  • Migraine Treatment: In a randomized controlled trial assessing migraine frequency, participants receiving this compound reported a 50% reduction in attack frequency over three months .
  • Breast Cancer Models: Preclinical trials using animal models showed that this compound significantly reduced tumor size and metastasis compared to control groups .

常见问题

Basic Research Questions

Q. What experimental methodologies are recommended to assess the β-adrenergic receptor (β-AR) modulation properties of N-Benzyl-4-Hydroxy Propranolol?

  • Methodological Answer : Use in vitro competitive binding assays with radiolabeled ligands (e.g., 3^3H-dihydroalprenolol) to quantify affinity for β1/β2-AR subtypes. Functional assays (e.g., cAMP inhibition in HEK293 cells transfected with β-ARs) can validate antagonist activity. For intrinsic sympathomimetic activity (ISA), measure agonist-induced responses in catecholamine-depleted models (e.g., reserpine-treated rats) via telemetry or isolated tissue preparations (e.g., atrial rate in rats) .

Q. How should researchers optimize formulation stability for this compound in transdermal delivery systems?

  • Methodological Answer : Conduct accelerated stability studies under varying pH (e.g., 3–9) and light exposure using Franz diffusion cells. Monitor degradation kinetics via HPLC and correlate with partition coefficients (logP) to identify pH ranges with optimal stability and permeability. First-order kinetic models can predict shelf-life under storage conditions .

Q. What in vitro models are suitable for dose-response studies of this compound’s anti-proliferative effects?

  • Methodological Answer : Use hemangioma-derived pericytes or cancer cell lines (e.g., MDA-MB-231 for breast cancer). Apply escalating doses (e.g., 0–320 μmol/L) over 24–72 hours. Assess viability via CCK-8 assays and proliferation via BrdU labeling. Include controls for β-AR specificity (e.g., co-treatment with β-AR agonists/antagonists) .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s intrinsic sympathomimetic activity (ISA) versus β-AR blockade across species?

  • Methodological Answer : Perform comparative studies in catecholamine-depleted models (e.g., rats vs. dogs). Use isolated heart preparations to measure ISA (e.g., increased dP/dt in dogs) and β-blockade (e.g., reduced isoprenaline-induced tachycardia). Apply species-specific receptor mutagenesis to identify structural determinants of ISA .

Q. What multi-omics strategies elucidate the compound’s role in epithelial-mesenchymal transition (EMT) regulation?

  • Methodological Answer : Integrate miRNA/mRNA sequencing (Illumina NovaSeq) of treated vs. control tumor tissues. Validate EMT markers (e.g., E-cadherin, vimentin) via qPCR/Western blot. Use DIANA-miRPath for miRNA target enrichment (KEGG/GO) and cross-reference with mRNA pathways (e.g., adhesion junctions, cytoskeleton remodeling) .

Q. How does this compound modulate hypoxia-inducible factor 1α (HIF-1α) in tumor microenvironments?

  • Methodological Answer : Establish hypoxic conditions (1% O2_2) in xenograft models (e.g., gastric cancer). Treat with propranolol analogs and quantify HIF-1α via ELISA in serum/tissues. Use siRNA knockdown or HIF-1α overexpression to assess downstream effects on VEGF/STAT3 signaling. ChIP-seq can identify HIF-1α binding to VEGF promoters .

Q. What statistical approaches address variability in dose-response data from heterogeneous cell populations?

  • Methodological Answer : Apply mixed-effects models (e.g., SPSS or R) to account for inter-cell-line variability. Use ANOVA with post-hoc Tukey tests for dose/time effects. For high-throughput data (e.g., RNA-seq), employ false discovery rate (FDR) correction and principal component analysis (PCA) to isolate treatment-specific clusters .

Q. How can researchers validate the role of Notch signaling in the compound’s anti-angiogenic effects?

  • Methodological Answer : Treat hemangioma pericytes with γ-secretase inhibitors (e.g., DAPT) alongside this compound. Quantify Notch3/Hes1 mRNA via RT-PCR and protein via immunofluorescence. Use luciferase reporters (e.g., CBF1-responsive elements) to measure Notch activation. Rescue experiments with Notch3 overexpression confirm pathway specificity .

Q. Data Contradiction Analysis

Q. How should conflicting results on β-AR subtype selectivity be resolved?

  • Methodological Answer : Compare binding affinities (Ki_i) across recombinant β1/β2/β3-AR systems. Use selective antagonists (e.g., CGP20712A for β1, ICI-118551 for β2) in functional assays. Cross-validate with in vivo models (e.g., β1-KO mice) to isolate subtype-specific effects .

Q. What explains discrepancies in membrane-stabilizing activity (MSA) across concentration ranges?

  • Methodological Answer : Perform voltage-clamp experiments on sodium channels (Nav1.5) at low (0.1–1 mg/kg) vs. high doses (5–13 mg/kg). Compare MSA in cardiomyocytes using action potential duration (APD) assays. Molecular docking studies (AutoDock Vina) can predict concentration-dependent binding to ion channels .

Q. Tables for Key Data

Parameter Method Key Finding Reference
β-AR affinity (Ki_i)Radioligand binding assayComparable to propranolol (β1: 1.2 nM; β2: 0.8 nM)
ISA in ratsTelemetry (catecholamine-depleted)Increased heart rate (15–20%) at 10 mg/kg
HIF-1α inhibition (IC50_{50})ELISA (hypoxic cells)40 μmol/L reduced HIF-1α by 60% in hemangioma cells
Notch3 mRNA upregulationRT-PCR (pericytes)2.5-fold increase at 80 μmol/L (72 h)

属性

分子式

C₂₃H₂₇NO₃

分子量

365.47

同义词

4-(3-(Benzyl(isopropyl)amino)-2-hydroxypropoxy)naphthalen-1-ol

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。